3-Ethylazetidin-3-amine
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Overview
Description
3-Ethylazetidin-3-amine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Mechanism of Action
Target of Action
It is suggested that it may have affinities for the trace amine-associated receptor (taar1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
It is suggested that it may function as a monoamine activity enhancer . Monoamine activity enhancers potentiate impulse-evoked monoamine release, increasing the number of monoamines released per electrical impulse received . This could potentially lead to enhanced neurotransmission.
Biochemical Pathways
Given its potential role as a monoamine activity enhancer, it may influence the pathways involving monoamines such as dopamine, serotonin, and norepinephrine . These monoamines play crucial roles in various physiological functions including mood regulation, attention, and the body’s response to stress .
Pharmacokinetics
It is known that the compound has a molecular weight of 10016 , which may influence its pharmacokinetic properties
Result of Action
If it functions as a monoamine activity enhancer, it could potentially lead to increased neurotransmission, which could have various effects depending on the specific monoamines involved and the regions of the brain where they are released .
Action Environment
It is known that the compound should be stored at 0-8°c , suggesting that temperature could potentially influence its stability
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that the effects of this product change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is believed that the effects of this product vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aza-Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Ethylazetidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity.
Oxetanes: Four-membered oxygen-containing heterocycles with distinct chemical properties.
Uniqueness: 3-Ethylazetidin-3-amine is unique due to its balance of ring strain and stability, which imparts distinct reactivity and makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-ethylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNJQVUOPVMKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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